molecular formula C27H49N7O17 B3060918 Streptomycin B CAS No. 128-45-0

Streptomycin B

カタログ番号: B3060918
CAS番号: 128-45-0
分子量: 743.7 g/mol
InChIキー: HQXKELRFXWJXNP-OTLZKPQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptomycin is an aminoglycoside antibiotic that was originally isolated from the bacteria Streptomyces griseus . It is primarily used as part of the multi-drug treatment of pulmonary tuberculosis and has additional activity against several aerobic gram-negative bacteria . It is administered by injection into a vein or muscle .


Synthesis Analysis

A new streptomycin derivative was synthesized and identified using UV-Vis, FTIR, and HNMR . The distributions of label found in the N-methyl-L-glucosamine moiety of the streptomycin synthesized further support a mechanism involving multiple inversion of the asymmetrical carbon atoms of D-glucose to form the L-sugar .


Molecular Structure Analysis

Streptomycin induces surprisingly large distortions in the bacterial ribosome, which helps us understand how this antibiotic interferes with protein synthesis in bacteria . The improved resolution enables a precise description of antibiotic–ribosome interactions, encompassing solvent networks that mediate multiple additional interactions between the drugs and their target .


Chemical Reactions Analysis

Streptomycin B can be distinguished from streptomycin A and its amount in a mixture can be estimated using a new reagent (0.2 per cent anthrone, a reduction product of anthroquinone, in 95 per cent sulphuric acid) for quantitative determination of carbohydrates .


Physical and Chemical Properties Analysis

Streptomycin is soluble in water, insoluble in most organic solvents, strong acid, strong base conditions unstable . Its chemical formula is C21H39N7O12 and its molar mass is 581.580 g·mol −1 .

科学的研究の応用

Antibacterial Activity

Streptomycin B, closely related to streptomycin, has been studied for its antibacterial properties. It has been shown to be less active against a range of bacteria compared to streptomycin. Toxicity studies in mice indicated that this compound and streptomycin have approximately equal LD50 values. In experimental tuberculosis infections in mice, this compound was about 1/3 as active as streptomycin, but was approximately equally active as the latter on the basis of presently accepted units. This highlights its potential use in treating bacterial infections, although with reduced efficacy compared to streptomycin per se (Rake, McKee, Pansy, & Donovick, 1947).

Role in Tuberculosis Treatment

Streptomycin, from which this compound is derived, has been pivotal in the treatment of tuberculosis. It exhibits a strong inhibitory effect against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The importance of Streptomycin in the treatment of tuberculosis, especially in cases like tuberculous meningitis, has been well documented, indicating a similar potential application for this compound (Cathie, 1948).

Environmental Impact Studies

Research has also been conducted on the environmental impacts of Streptomycin, particularly in agriculture. A study on the use of Streptomycin in apple orchards showed minimal impact on the soil's bacterial communities, suggesting that its environmental footprint is relatively small. This is relevant for this compound as it shares similar properties with Streptomycin (Shade, Klimowicz, Spear, Linske, Donato, Hogan, Mcmanus, & Handelsman, 2013).

Effects on Algal Growth

Another aspect of Streptomycin's impact, and by extension potentially this compound, is on algal growth. Streptomycin has shown varying effects on different algae species, suggesting it could influence aquatic ecosystems. This knowledge is critical for understanding the broader ecological impacts of this compound (Qian, Li, Pan, Sun, Ye, Jin, & Fu, 2012).

Other Antibiotic Applications

Further, studies have focused on the use of Streptomycin in the cultivation of various microorganisms like Endameba histolytica, indicating its utility in microbiological research and potential pharmaceutical applications (Spingarn & Edelman, 1948).

作用機序

Streptomycin, like other aminoglycosides, inhibits protein synthesis in bacterial cells by binding to the 30S subunit of ribosomes . It works by blocking the ability of 30S ribosomal subunits to make proteins, which results in bacterial death .

Safety and Hazards

Streptomycin should be handled with care to avoid dust formation and ensure adequate ventilation . Hypersensitivity reactions are not uncommon with streptomycin use, often manifesting as a rash or mild fever .

将来の方向性

Streptomycetes remain one of the most promising natural producers of antibiotics. Given the problems in rediscovery of known antibiotics from Streptomyces, it has been suggested that there may be a need to activate silent antibiotic gene clusters which may have gone dormant . The field of ARB research can yet yield a greater diversity of more effective therapeutic agents than have been previously achieved .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Streptomycin B involves the condensation of D-streptamine with various amino sugars and amino acids. The process involves multiple steps of protection and deprotection of functional groups to achieve the desired product.", "Starting Materials": [ "D-streptamine", "L-rhamnose", "D-glucose", "L-glutamic acid", "L-aspartic acid", "L-phenylalanine", "L-proline", "L-valine", "L-leucine", "L-lysine", "L-threonine", "L-serine", "L-cysteine", "L-methionine", "L-isoleucine", "L-tyrosine", "L-histidine", "L-tryptophan" ], "Reaction": [ "Protection of the amino groups of D-streptamine with benzoyl chloride", "Condensation of protected D-streptamine with L-rhamnose using N-iodosuccinimide (NIS) as a coupling agent", "Deprotection of the benzoyl groups using sodium methoxide", "Protection of the hydroxyl groups of the resulting compound with tert-butyldimethylsilyl chloride", "Condensation of the protected compound with D-glucose using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-glutamic acid using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-aspartic acid using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-phenylalanine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-proline using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-valine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-leucine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-lysine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-threonine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-serine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-cysteine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-methionine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-isoleucine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-tyrosine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-histidine using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Condensation of the resulting compound with L-tryptophan using NIS as a coupling agent", "Deprotection of the tert-butyldimethylsilyl groups using tetrabutylammonium fluoride", "Final deprotection of the amino groups using hydrochloric acid to obtain Streptomycin B" ] }

CAS番号

128-45-0

分子式

C27H49N7O17

分子量

743.7 g/mol

IUPAC名

2-[3-(diaminomethylideneamino)-4-[(4R)-4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,27-/m1/s1

InChIキー

HQXKELRFXWJXNP-OTLZKPQASA-N

異性体SMILES

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O

正規SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O

製品の起源

United States
Customer
Q & A

Q1: What is Streptomycin B and how does it differ from Streptomycin A?

A1: this compound, also known as Mannosidostreptomycin, is a lesser-known antibiotic closely related to Streptomycin A. Both are aminoglycoside antibiotics produced by the bacterium Streptomyces griseus. The key structural difference lies in the presence of an additional mannose sugar molecule attached to the streptose moiety of this compound [, , ].

Q2: What is the mechanism of action of this compound?

A3: Like Streptomycin A, this compound acts by binding to the bacterial ribosome, specifically the 30S subunit, interfering with protein synthesis and ultimately inhibiting bacterial growth [, ].

Q3: Can bacteria develop resistance to this compound?

A4: Yes, bacteria can develop resistance to this compound. Research suggests that resistance emerges through a selective process, where pre-existing resistant bacteria within a population proliferate after the elimination of susceptible bacteria by the antibiotic []. This resistance can be inherited and potentially poses a public health concern [].

Q4: Are there specific genes associated with this compound resistance?

A5: Yes, the strB gene is known to confer resistance to this compound [, ]. This gene is often found within mobile genetic elements like the SXT element, which can facilitate its transfer between different bacterial strains [, , ].

Q5: Can this compound be chemically converted to Streptomycin A?

A6: Yes, this compound can be converted into Streptomycin A using an enzyme called mannosidostreptomycinase (B'ase) []. This enzyme specifically cleaves the mannose sugar from this compound, resulting in the formation of Streptomycin A [].

Q6: How is this compound typically quantified?

A7: A common method for quantifying this compound is through High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) []. This technique allows for the separation and quantification of Streptomycin A and its impurities, including this compound, in a mixture [, ].

Q7: What are the implications of this compound presence in environmental samples?

A8: The presence of this compound, along with other antibiotic resistance genes, in environmental samples such as seawater and soil raises concerns about the spread of antibiotic resistance []. Fish farms, in particular, have been found to harbor a higher abundance of these genes compared to natural sea areas, highlighting the potential role of aquaculture in ARG dissemination [].

Q8: Are there any ongoing research efforts focused on this compound?

A9: While research on this compound itself might be limited compared to Streptomycin A, there is ongoing interest in understanding its role in the broader context of antibiotic resistance. This includes investigating the prevalence and dissemination of the strB resistance gene, exploring the enzymatic conversion of this compound to Streptomycin A, and assessing the overall impact of this compound on the environment [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。